molecular formula C16H13ClF3NO4 B057761 Haloxyfop-P-methyl CAS No. 72619-32-0

Haloxyfop-P-methyl

Cat. No. B057761
CAS RN: 72619-32-0
M. Wt: 375.72 g/mol
InChI Key: MFSWTRQUCLNFOM-SECBINFHSA-N
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Description

Haloxyfop-P-methyl is a chiral herbicide, primarily consisting of the R-enantiomer, known for its herbicidal activity. It functions by inhibiting lipid synthesis in unwanted plants, thereby controlling weed growth without significantly affecting non-target crops. Its environmental behavior, including rapid ester hydrolysis and further degradation, has been studied to understand its impact and effectiveness as a herbicide (Poiger et al., 2015).

Synthesis Analysis

Haloxyfop-P-methyl undergoes rapid ester hydrolysis, with half-lives of a few hours, indicating weakly enantioselective hydrolysis. In soil, S-haloxyfop is rapidly converted to R-haloxyfop, suggesting that these processes are biologically mediated. This transformation highlights the compound's chiral nature and its environmental degradation pathway (Poiger et al., 2015).

Molecular Structure Analysis

The molecular structure of Haloxyfop-P-methyl, characterized by its chiral center, is crucial for its herbicidal activity. The R-enantiomer is predominantly responsible for its effectiveness. The specific molecular interactions and the role of the chiral center in its biological activity underscore the importance of molecular structure in its function as a herbicide.

Chemical Reactions and Properties

Haloxyfop-P-methyl's chemical properties, including its reactions and degradation, are significant for understanding its behavior in the environment. The compound's rapid hydrolysis and the biologically mediated inversion from S-haloxyfop to R-haloxyfop in soil demonstrate its reactive nature and the influence of microbial activity on its chemical stability and efficacy (Poiger et al., 2015).

Scientific Research Applications

  • Developmental Effects on Zebrafish Embryos : Haloxyfop-P-methyl induces developmental defects in zebrafish embryos, causing oxidative stress and anti-vasculogenesis. It led to developmental deficiencies in the eyes and bodies, pericardial edema, and affected embryo viability and heart rate. The study underscores the herbicide's toxic mechanism on embryogenesis, contributing to safety profiling in aquatic environments (Park et al., 2020).

  • Environmental Behavior in Soil : Haloxyfop-methyl, the chiral precursor to Haloxyfop-P-methyl, rapidly undergoes ester cleavage and degradation in soil. Notably, the S-enantiomer rapidly converts to the R-enantiomer (active form), indicating biological mediation in this process (Poiger et al., 2015).

  • Resistance Mechanisms in Plants : Research has identified molecular bases for resistance to Haloxyfop-R-methyl (a variant of Haloxyfop-P-methyl) in certain grass species. The study found specific amino acid substitutions in the target enzyme, which confer resistance to the herbicide (Tang et al., 2012).

  • Rhizosphere Soil Bacterial Diversity : Haloxyfop-R-methyl affects bacterial diversity in the rhizosphere soil of Spartina alterniflora, a coastal plant. The study revealed changes in bacterial community composition and diversity over time, linked to the herbicide's presence and dissipation (Liang et al., 2020).

  • Rapid Detection Methods : An enzyme-linked immunosorbent assay (ELISA) has been developed for rapid detection of Haloxyfop-P-methyl. This assay provides a sensitive method for detecting the herbicide in agricultural samples, aiding in residue analysis (Bao et al., 2010).

  • Herbicide Effects on Plant Growth : Studies have explored the effects of Haloxyfop and its variants on the growth and respiration of various plants, including corn, soybean, and tobacco, providing insights into its selective herbicidal activity and potential agricultural applications (Gronwald, 1986).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . The toxicokinetic studies indicate that absorbed methyl ester will rapidly be hydrolysed to the parent acid .

Future Directions

The use of Haloxyfop-P-methyl has been associated with anti-predatory response deficit in mice exposed to it at predicted environmentally relevant concentrations . This indicates the ecotoxicological potential of the herbicide, as anti-predatory behavior disorders may affect preys’ responses and population dynamics .

properties

IUPAC Name

methyl (2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSWTRQUCLNFOM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058249
Record name Haloxyfop-P-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloxyfop-P-methyl

CAS RN

72619-32-0
Record name Haloxyfop-P-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72619-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloxyfop-P-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072619320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloxyfop-P-methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.784
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Record name HALOXYFOP-P-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD796HHTS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
674
Citations
S Park, JY Lee, H Park, G Song, W Lim - Comparative Biochemistry and …, 2020 - Elsevier
… In this study, novel haloxyfop-P-methyl toxicity during zebrafish embryogenesis was discovered using the following experimental design: 1) observation of the morphological changes in …
Number of citations: 14 www.sciencedirect.com
Y Wu, P Wang, L Zheng, H Guo, F Yang - Sensors and Actuators B …, 2023 - Elsevier
… Haloxyfop-P-methyl is a herbicide widely used in agricultural production. However, … haloxyfop-P-methyl remains concern. In this work, the first fluorescent sensor for haloxyfop-P-methyl …
Number of citations: 5 www.sciencedirect.com
JFL Leal, J Borella, AS Souza… - Advances in Weed …, 2021 - SciELO Brasil
… The treatments were composed of sequential applications of haloxyfop-P-methyl (firstly applied) … Haloxyfop-P-methyl and cloransulam-methyl were also applied in sequential (without …
Number of citations: 5 www.scielo.br
T Zong, J Li, X Zhou, X Liu - Agronomy, 2022 - mdpi.com
… To understand the scale and level of haloxyfop-P-methyl resistance, a total of 65 D. … response to haloxyfop-P-methyl, we observed a gradient of sensitivity to haloxyfop-P-methyl among …
Number of citations: 5 www.mdpi.com
ET Olayinka, A Ore - Toxics, 2015 - mdpi.com
… Currently, little or no information exists on the acute and sub-acute toxicity of haloxyfop-p-methyl … to investigate the potential influence of haloxyfop-p-methyl ester on testicular function …
Number of citations: 35 www.mdpi.com
H Bao, S Fang, Z Liu, H Shi, Y Ye… - Journal of agricultural …, 2010 - ACS Publications
… had high specificity to haloxyfop-P-methyl. The cross-… haloxyfop-P-methyl was the antigenic determinant, and their heterocyclic parts were apparently similar to that of haloxyfop-P-methyl…
Number of citations: 23 pubs.acs.org
Y Liu, J Guo, W Liu, F Yang, Y Deng, Y Meng… - Fish & Shellfish …, 2023 - Elsevier
… In this study, the toxicity of haloxyfop-p-methyl, an … The development of zebrafish larvae was affected by haloxyfop-p-methyl … Besides, exposure to haloxyfop-p-methyl could induce …
Number of citations: 5 www.sciencedirect.com
H Hammami, A Aliverdi, M Parsa - 2014 - sid.ir
… For haloxyfop-p-methyl, the additions of Adigor® … haloxyfop-pmethyl (1.34 and 1.42 times higher, respectively) alone (Table 1, Figure 3). Although the performance of haloxyfop-pmethyl …
Number of citations: 18 www.sid.ir
W Xu, Y Yang, J Tian, X Du, Y Ye, Z Liu, Y Li… - Environmental …, 2023 - Elsevier
… of the toxicity mechanism of haloxyfop-P-methyl and provide basic biological data for the comprehensive assessment of the risk of haloxyfop-P-methyl to the environment and humans. …
Number of citations: 1 www.sciencedirect.com
PG Dennis, T Kukulies, C Forstner, F Plisson… - Applied …, 2023 - mdpi.com
… In response to the addition of haloxyfop-P-methyl at twice the … The effects of haloxyfop-P-methyl on the diversity of bacterial … [19] result from direct exposure to haloxyfop-P-methyl or from …
Number of citations: 2 www.mdpi.com

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